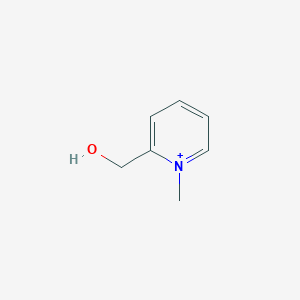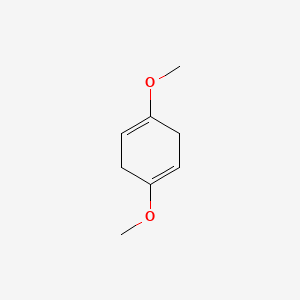
1,4-Cyclohexadiene, 1,4-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexadiene, 1,4-dimethoxy- is an organic compound with the molecular formula C8H12O2. It is a derivative of 1,4-cyclohexadiene, where two methoxy groups are substituted at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1,4-dimethoxy- can be synthesized through the Birch reduction of 1,4-dimethoxybenzene. The Birch reduction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, along with a proton donor like an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods: The reaction conditions would need to be carefully controlled to ensure the desired product is obtained without over-reduction or side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Cyclohexadiene, 1,4-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: It can be further reduced to cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4-cyclohexadiene, 1,4-dimethoxy- involves its ability to donate hydrogen atoms in catalytic hydrogenation reactions. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating various chemical transformations . The compound can also undergo aromatization, forming aromatic rings that can trigger other reactions such as the Bergman cyclization .
Comparación Con Compuestos Similares
1,4-Cyclohexadiene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Cyclohexadiene: An isomer with different reactivity due to the position of the double bonds.
1,4-Dimethoxybenzene: The aromatic counterpart, which is more stable but less reactive in hydrogenation reactions.
Uniqueness: 1,4-Cyclohexadiene, 1,4-dimethoxy- is unique due to the presence of methoxy groups that enhance its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
39000-58-3 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1,4-dimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12O2/c1-9-7-3-5-8(10-2)6-4-7/h3,6H,4-5H2,1-2H3 |
Clave InChI |
QICPWYBPWNAGFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CCC(=CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
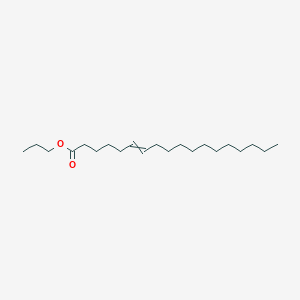
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

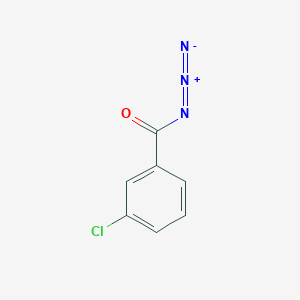
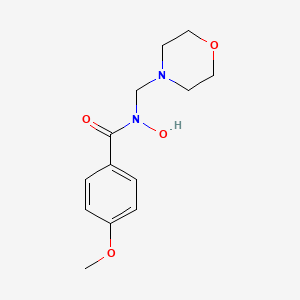
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
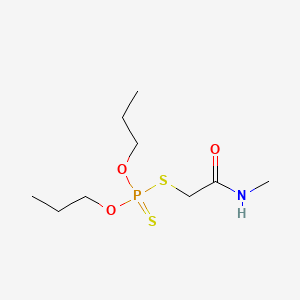
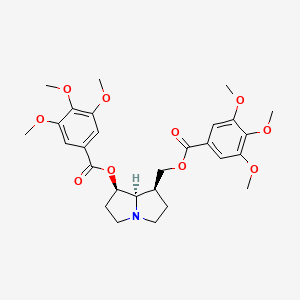
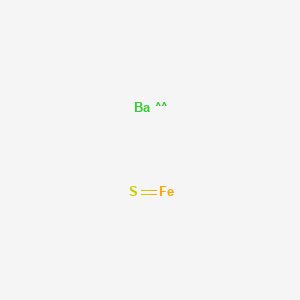
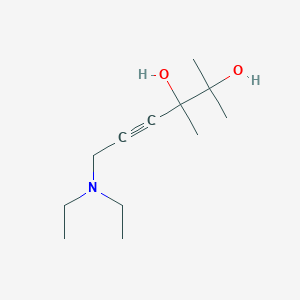
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
